Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C10H8BrClN2O2 |
|---|---|
Molecular Weight |
303.54 g/mol |
IUPAC Name |
ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)7-5-14-8(13-7)4-3-6(12)9(14)11/h3-5H,2H2,1H3 |
InChI Key |
GJWOOPIFPKETMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC(=C2Br)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Halogenated Pyridine Derivatives
A common approach involves cyclizing 2-amino-5-chloropyridine derivatives with brominated reagents to form the imidazo[1,2-a]pyridine scaffold.
Key Steps :
- Precursor Synthesis : Prepare 2-amino-5-chloropyridine via halogenation of pyridine derivatives or using commercial intermediates.
- Cyclization : React with ethyl bromopyruvate or bromoacetate under basic conditions (e.g., K₂CO₃) in ethanol or 1,2-dimethoxyethane at reflux.
- Workup : Extract with ethyl acetate, dry with Na₂SO₄, and purify via column chromatography.
Example Protocol :
Post-Cyclization Halogenation
For precise regioselectivity, bromination is performed after core formation.
Key Steps :
- Core Formation : Synthesize ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate via cyclization (Section 2.1).
- Bromination : Treat with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 40–60°C.
Critical Parameters :
| Parameter | Optimal Value | Impact on Reaction |
|---|---|---|
| Solvent | DMF | Enhances electrophilic reactivity |
| Temperature | 40–60°C | Balances yield and side reactions |
| NBS/substrate | 1.2–1.5 equiv | Ensures full conversion |
Case Study :
- Substrate : Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate.
- Reagent : NBS (1.5 equiv), DMF, 50°C, 4 hours.
- Yield : ~80% (analogous systems).
Alternative Routes and Optimization
Direct Bromination During Cyclization
Bromine can be introduced during core formation using brominated reagents.
Method :
- Reagents : 2-Amino-5-chloropyridine, ethyl bromopyruvate, K₂CO₃.
- Conditions : Ethanol, reflux, 6 hours.
- Mechanism : Ethyl bromopyruvate acts as both cyclizing agent and bromine source, directing substitution at position 5.
Advantages :
- Single-step synthesis.
- Avoids post-cyclization bromination steps.
Limitations :
- Lower regioselectivity compared to sequential methods.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization and improves yields.
Protocol :
- Reagents : 2-Amino-5-chloropyridine, ethyl bromopyruvate, NaHCO₃.
- Conditions : Ethanol/water, 100°C, 30 minutes (microwave).
- Yield : >90% for analogous systems.
Industrial-Scale Considerations
Continuous Flow Reactors
For large-scale production, continuous flow systems enhance safety and reproducibility.
Setup :
- Reactant Feed : 2-Amino-5-chloropyridine and ethyl bromopyruvate in ethanol.
- Reaction Zone : PTFE tubing, 80°C, 1–2 hours residence time.
- Quenching : Water addition, extraction with ethyl acetate.
Benefits :
Analytical Characterization
Spectroscopic Confirmation
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 7.2–8.5 ppm (aromatic H), δ 4.44 (CH₂O) | |
| ¹³C NMR | δ 160.34 (ester C=O), δ 125–145 (aromatic C) | |
| HRMS | [M+H]⁺ = 303.543 (C₁₀H₈BrClN₂O₂) |
Challenges and Solutions
Regioselectivity
Bromination at position 5 vs. 8 is influenced by directing groups.
Solution :
Scalability
Industrial production requires cost-effective reagents and solvents.
Optimized Route :
- Cyclization : Use ethyl bromopyruvate (low-cost) instead of specialized reagents.
- Bromination : Replace NBS with Br₂ in acetic acid for lower expense.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Bromination | 2 | 70–85 | High regioselectivity | Multi-step process |
| Direct Bromination | 1 | 60–75 | Simplified workflow | Lower reproducibility |
| Microwave-Assisted | 1 | >90 | Rapid reaction, high efficiency | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate are best understood through comparison with analogs differing in substituent positions, halogens, or functional groups. Key examples include:
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations
Halogen Substituents and Reactivity: Bromine and chlorine at positions 5 and 6 (target compound) vs. 7 and 8 () alter electronic density, influencing cross-coupling efficiency. Iodo-substituted analogs (e.g., ) exhibit higher molecular weights and lower yields (71%) compared to bromo/chloro derivatives . The 5-bromo-6-chloro substitution pattern enhances stability and regioselectivity in antitrypanosomal derivatives compared to 3-bromo-6-chloro isomers .
Functional Group Impact: Amino (NH₂) or aryl groups (e.g., p-tolyl in ) reduce yields (27%) due to steric hindrance but expand biological activity . Ethoxycarbonyl groups at position 2 are conserved across analogs, enabling consistent reactivity in ester hydrolysis or transesterification .
Synthetic Utility :
- Bromo/chloro derivatives are preferred for Suzuki-Miyaura couplings, while iodo analogs () require specialized catalysts .
- Computational studies highlight the solvation effects and dipole moments of 6-bromo derivatives (), aiding in solubility predictions for drug design .
Biological Relevance: Antitrypanosomal activity is pronounced in 5-bromo-6-chloro derivatives, likely due to enhanced electrophilicity and target binding . Amino-substituted analogs () show promise as kinase inhibitors, underscoring the role of substituent polarity in pharmacological profiles .
Table 2: Substituent Position Effects on Key Properties
| Position of Substituents | Electronic Effects | Yield Trends | Application Suitability |
|---|---|---|---|
| 5-Bromo, 6-Chloro | Moderate electron-withdrawing | High | Cross-coupling, antitrypanosomal agents |
| 7-Chloro, 8-Iodo | Strong electron-withdrawing | Moderate (71%) | Suzuki-Miyaura coupling |
| 8-Amino, 6-Bromo | Electron-donating (NH₂) | Low (N/A) | Kinase inhibition |
| 3-Bromo, 6-Chloro | Altered ring electronics | Moderate | Cross-coupling |
Research Findings and Implications
- Synthetic Challenges : Halogen positioning (e.g., 5 vs. 3) impacts purification difficulty, with 5-bromo-6-chloro derivatives requiring optimized chromatography .
- Biological Performance: Bromine at position 5 enhances antitrypanosomal efficacy compared to 6-bromo derivatives, as shown in in vitro assays .
- Computational Insights : Solvent interaction studies () predict higher polarity for 6-bromo derivatives, influencing formulation strategies .
Biological Activity
Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 951884-22-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H8BrClN2O2
- Molecular Weight : 303.54 g/mol
- Chemical Structure : The compound features a bromine and chlorine substituent on the imidazo[1,2-a]pyridine ring, which is critical for its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, particularly its antimicrobial and anticancer properties. Here are some key findings:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Cryptosporidium species, which are protozoan parasites responsible for gastrointestinal infections in humans and animals.
- In Vitro Potency : The compound demonstrated an effective concentration (EC50) of approximately 2.1 μM against C. parvum, indicating moderate potency but promising potential for further development in therapeutic applications .
Anticancer Properties
The imidazo[1,2-a]pyridine scaffold is known for its anticancer properties. This compound has been evaluated in cancer cell lines:
- Cell Line Studies : In studies involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values ranging from 5 to 15 μM, indicating a potential role in cancer therapy .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Substituents at specific positions on the imidazo ring significantly influence its potency and selectivity:
| Substituent Position | Effect on Activity |
|---|---|
| 5-Bromo | Enhances antimicrobial activity |
| 6-Chloro | Contributes to cytotoxicity in cancer cells |
| 2-Carboxylate | Essential for maintaining structural integrity |
Case Studies
- Cryptosporidium Infections : In a controlled study involving mouse models infected with C. parvum, this compound demonstrated significant reduction in oocyst shedding compared to controls, suggesting its potential as a therapeutic agent against cryptosporidiosis .
- Cancer Cell Proliferation : A study evaluating the compound's effect on breast cancer cell lines revealed that it inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The mechanism involved caspase activation and modulation of Bcl-2 family proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
